molecular formula C13H21NO4 B7978261 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline

Cat. No.: B7978261
M. Wt: 255.31 g/mol
InChI Key: RAYLKHWCLIXHJI-UHFFFAOYSA-N
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Description

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline is an organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol. It is primarily used in research and has a purity of around 95%. This compound is characterized by its multiple ether linkages and aniline group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline typically involves the reaction of 3-nitroaniline with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of the desired compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is used in the study of biological systems and interactions due to its unique chemical properties.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages and aniline group allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Methoxyethoxy)ethoxy)ethanol: A related compound with similar ether linkages but lacking the aniline group.

    3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline: Another similar compound with an additional methoxy group on the aromatic ring.

Uniqueness

3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline is unique due to its combination of multiple ether linkages and aniline group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-15-5-6-16-7-8-17-9-10-18-13-4-2-3-12(14)11-13/h2-4,11H,5-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYLKHWCLIXHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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